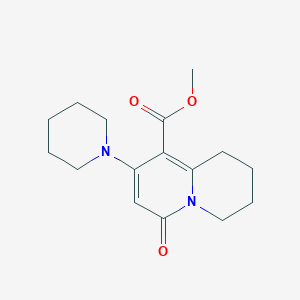
Methyl 6-oxo-8-(piperidin-1-yl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 6-oxo-8-(piperidin-1-yl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 6-oxo-8-(piperidin-1-yl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate is a compound of interest due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinolizine core structure with a piperidine moiety, which is significant for its biological interactions.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, metabolites derived from related quinolizine compounds have demonstrated effectiveness against gram-positive bacteria such as Propionibacterium acnes . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes. For example, studies on related compounds have shown that they can inhibit protein tyrosine phosphatase SHP2, which is implicated in cancer signaling pathways . This suggests potential applications in cancer therapeutics.
Structure-Activity Relationship (SAR)
A comprehensive study on the SAR of quinolizine derivatives highlighted that modifications to the piperidine ring significantly affect biological activity. For instance, introducing different substituents can enhance potency against specific targets while reducing toxicity .
| Compound | Activity | IC50 Value (nM) |
|---|---|---|
| Compound A | Antibacterial | 150 |
| Compound B | SHP2 Inhibitor | 200 |
| Methyl 6-oxo... | TBD | TBD |
Clinical Implications
In clinical contexts, derivatives of this compound have been evaluated for their efficacy in treating conditions like bacterial infections and certain cancers. A notable case involved a derivative demonstrating significant antibacterial activity that led to further development as a therapeutic agent .
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
methyl 4-oxo-2-piperidin-1-yl-6,7,8,9-tetrahydroquinolizine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-21-16(20)15-12-7-3-6-10-18(12)14(19)11-13(15)17-8-4-2-5-9-17/h11H,2-10H2,1H3 |
InChI Key |
KALKGFJKHZNZJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCCN2C(=O)C=C1N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















